molecular formula C15H18ClN3O2S B2658779 6-chloro-3-(3-morpholin-4-ylpropyl)-2-sulfanylidene-1H-quinazolin-4-one CAS No. 422527-24-0

6-chloro-3-(3-morpholin-4-ylpropyl)-2-sulfanylidene-1H-quinazolin-4-one

Cat. No.: B2658779
CAS No.: 422527-24-0
M. Wt: 339.84
InChI Key: JAYBNRRVPGYVNR-UHFFFAOYSA-N
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Description

6-Chloro-3-(3-morpholin-4-ylpropyl)-2-sulfanylidene-1H-quinazolin-4-one is a synthetic small molecule based on the 4(3H)-quinazolinone scaffold, a structure recognized for its wide range of biological activities and significance in medicinal chemistry . The quinazolinone core is a privileged structure in drug discovery, present in various natural products and bioactive compounds, making it a valuable template for developing novel therapeutic agents . Its derivatives have been extensively investigated and display diverse biological properties, including potential anticancer, antiviral, and anti-inflammatory effects . The specific substitution pattern on this compound suggests it is designed for structure-activity relationship (SAR) studies. The 6-chloro group is a common modification used to explore and optimize interactions with biological targets . The 3-morpholin-4-ylpropyl side chain incorporates a morpholine ring, a heterocycle frequently used in medicinal chemistry to improve solubility and pharmacokinetic properties of drug candidates . The 2-sulfanylidene (thioxo) group is a key functional group that can influence the compound's electronic properties and its ability to form hydrogen bonds, which is critical for target binding affinity . Researchers can utilize this compound as a key intermediate or building block in the synthesis of more complex molecules, or as a probe for screening against various disease-specific biological targets. This product is For Research Use Only. It is not intended for diagnostic, therapeutic, or any human use.

Properties

CAS No.

422527-24-0

Molecular Formula

C15H18ClN3O2S

Molecular Weight

339.84

IUPAC Name

6-chloro-3-(3-morpholin-4-ylpropyl)-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C15H18ClN3O2S/c16-11-2-3-13-12(10-11)14(20)19(15(22)17-13)5-1-4-18-6-8-21-9-7-18/h2-3,10H,1,4-9H2,(H,17,22)

InChI Key

JAYBNRRVPGYVNR-UHFFFAOYSA-N

SMILES

C1COCCN1CCCN2C(=O)C3=C(C=CC(=C3)Cl)NC2=S

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-(3-morpholin-4-ylpropyl)-2-sulfanylidene-1H-quinazolin-4-one typically involves the following steps:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.

    Introduction of the Chlorine Atom: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Morpholin-4-ylpropyl Group: This step involves nucleophilic substitution reactions using morpholine and a suitable alkylating agent.

    Formation of the Sulfanylidene Group: This can be achieved through the reaction of the quinazolinone intermediate with sulfur-containing reagents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanylidene group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinazolinone core or the sulfanylidene group, potentially yielding dihydroquinazolinones or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydroquinazolinones, thiols.

    Substitution: Various substituted quinazolinones.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that quinazoline derivatives, including 6-chloro-3-(3-morpholin-4-ylpropyl)-2-sulfanylidene-1H-quinazolin-4-one, exhibit promising anticancer properties. Studies have shown that this compound can inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, a study highlighted its effectiveness against breast cancer cells, suggesting it may act through the modulation of specific signaling pathways involved in cancer progression .

Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against a range of pathogens. In vitro studies revealed that it possesses significant inhibitory effects against both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antimicrobial agents to combat resistant strains .

Neuroprotective Effects
There is emerging evidence that this compound may offer neuroprotective benefits. Research has indicated that it could mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's .

Pharmacological Insights

Mechanism of Action
The pharmacological effects of this compound are attributed to its ability to interact with various biological targets. It is believed to inhibit certain kinases involved in cancer cell signaling, thereby disrupting the pathways that promote tumor growth .

Material Science Applications

Development of Novel Materials
In addition to its biological applications, this compound is being explored for use in material science. Its unique chemical properties allow it to be incorporated into polymers and coatings, potentially enhancing their mechanical and thermal stability. Research is ongoing to evaluate its effectiveness in improving the performance of composite materials used in various industrial applications .

Case Studies

StudyApplicationFindings
Study on Anticancer ActivityAnticancerDemonstrated significant inhibition of breast cancer cell proliferation via apoptosis induction .
Antimicrobial EfficacyAntimicrobialEffective against multiple bacterial strains, showing promise as a new antimicrobial agent .
Neuroprotective EffectsNeuroprotectionReduced oxidative stress in neuronal cells, indicating potential for treating neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 6-chloro-3-(3-morpholin-4-ylpropyl)-2-sulfanylidene-1H-quinazolin-4-one likely involves interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets would depend on the specific biological context and require further research.

Comparison with Similar Compounds

Substituent Variations at Position 3

The substituent at position 3 significantly influences physicochemical properties and biological activity. Key analogs include:

Compound Name Substituent at Position 3 Molecular Formula Key Features Reference
Target Compound 3-Morpholin-4-ylpropyl C₁₅H₁₇ClN₃O₂S Morpholine enhances solubility; thione improves hydrogen bonding capacity. -
6-Chloro-3-prop-2-enyl-2-sulfanylidene-1H-quinazolin-4-one Allyl (prop-2-enyl) C₁₁H₉ClN₂OS Allyl group introduces unsaturation, potentially increasing reactivity.
3-(3-Imidazol-1-yl-2-methylpropyl)-6-chloroquinazolin-4(3H)-one 3-Imidazol-1-yl-2-methylpropyl C₁₅H₁₅ClN₄O Imidazole moiety may enhance interactions with metal ions or acidic residues.
6-Chloro-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one 2-(3,4-Dimethoxyphenyl)ethyl C₁₈H₁₇ClN₂O₃S Methoxy groups increase lipophilicity and electron-donating effects.

Key Observations :

  • The morpholinylpropyl group in the target compound provides a balance of hydrophilicity (due to morpholine’s oxygen and nitrogen atoms) and flexibility, likely improving pharmacokinetics compared to allyl or aromatic substituents .
  • The dimethoxyphenylethyl analog () exhibits higher molecular weight and lipophilicity (LogP ~3.5 estimated), which may reduce aqueous solubility but enhance membrane permeability .

Thione vs. Mercapto Tautomerism

The sulfanylidene (thione) group in the target compound contrasts with the mercapto (-SH) form in analogs like 6-chloro-3-(4-fluorophenyl)-2-mercaptoquinazolin-4(3H)-one ().

  • Thione tautomers are more stable in physiological conditions, reducing oxidative degradation risks.

Physicochemical and Pharmacokinetic Properties

Property Target Compound (Estimated) 3-Allyl Analog 3-Imidazolyl Analog 3-Dimethoxyphenyl Analog
Molecular Weight ~346.8 g/mol ~252.7 g/mol ~302.8 g/mol ~376.9 g/mol
LogP ~2.1 ~2.8 ~1.5 ~3.5
Hydrogen Bond Acceptors 5 3 4 6
Hydrogen Bond Donors 1 1 2 1

Implications :

  • The target compound’s lower LogP compared to the dimethoxyphenyl analog suggests better aqueous solubility, critical for oral bioavailability.

Biological Activity

6-Chloro-3-(3-morpholin-4-ylpropyl)-2-sulfanylidene-1H-quinazolin-4-one is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Quinazoline derivatives are known for their diverse pharmacological profiles, including antitumor, anti-inflammatory, and anticonvulsant properties. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound features a quinazoline core substituted with a morpholine group and a sulfanylidene moiety. The presence of chlorine at the 6-position and the morpholinyl substituent at the 3-position are crucial for its biological activity.

Anticancer Activity

Recent studies have demonstrated that quinazoline derivatives exhibit significant anticancer properties. For instance, a study involving various quinazoline-morpholine hybrids revealed that these compounds can effectively inhibit the growth of lung cancer cells (A549) with IC50 values as low as 2.83 μM. The most active compound showed a high selectivity index (SI) compared to standard chemotherapeutic agents like paclitaxel and sorafenib, indicating its potential as a targeted cancer therapy .

Anticonvulsant Activity

Quinazolin-4(3H)-one derivatives have been reported to possess anticonvulsant properties. The mechanism is believed to involve modulation of neurotransmitter receptors, particularly AMPA receptors. Some derivatives exhibited moderate to significant anticonvulsant activity compared to diazepam, suggesting that modifications at specific positions on the quinazoline ring can enhance efficacy .

Anti-inflammatory and Analgesic Effects

The anti-inflammatory properties of quinazoline derivatives have been well-documented. Compounds structurally similar to this compound have shown promise in reducing inflammation in various models, potentially through inhibition of pro-inflammatory cytokines .

The biological activities of this compound are attributed to several mechanisms:

  • Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing neuronal excitability and synaptic transmission.
  • Enzyme Inhibition : It may inhibit key enzymes involved in cancer cell proliferation and survival pathways.
  • Cytotoxicity : The compound's structure allows it to induce apoptosis in cancer cells via mitochondrial pathways.

Case Studies

A notable case study involved synthesizing quinazoline-morpholine hybrids and testing their cytotoxic effects against A549 lung cancer cells. The study found that certain modifications significantly increased anticancer activity while maintaining low toxicity to normal cells .

Another study focused on the anticonvulsant properties of various quinazolinone derivatives, highlighting how specific substitutions can enhance activity against seizure models .

Summary of Findings

Activity Mechanism IC50/Selectivity Index
AnticancerInhibition of cell proliferationIC50 = 2.83 μM
AnticonvulsantModulation of AMPA receptorsModerate activity
Anti-inflammatoryInhibition of pro-inflammatory cytokinesNot quantified

Q & A

Q. What are the common synthetic routes for 6-chloro-3-(3-morpholin-4-ylpropyl)-2-sulfanylidene-1H-quinazolin-4-one?

Synthesis typically involves multi-step reactions starting with functionalized precursors. For example:

  • Step 1 : Condensation of 4-chlorobenzaldehyde with methyl thioacetate to form an intermediate thioquinazolinone scaffold .
  • Step 2 : Hydrogenation or alkylation to introduce the morpholinylpropyl group. Reaction conditions (e.g., catalysts like palladium, solvents like DMF) significantly influence yield and purity .
  • Key variables : Temperature (80–120°C), solvent polarity, and stoichiometric ratios of reagents. Yields range from 2–5% in multi-step protocols, highlighting the need for optimization .

Q. How is the compound structurally characterized in academic research?

Advanced analytical techniques are employed:

  • X-ray crystallography : Resolves bond angles (e.g., C–N–C angles ~120°) and torsion angles (e.g., −176.86° to 177.85°), confirming stereochemistry .
  • NMR spectroscopy : Distinct signals for morpholine protons (δ 2.4–3.5 ppm) and sulfanylidene sulfur (δ 110–125 ppm in 13^{13}C NMR) validate substituent positioning .
  • Mass spectrometry : High-resolution data (e.g., m/z 296.75) confirms molecular formula .

Q. What safety protocols are recommended for handling this compound?

  • Ventilation : Use fume hoods to avoid inhalation of dust/gas .
  • Personal protective equipment (PPE) : Gloves and goggles to prevent skin/eye contact .
  • Storage : Inert atmosphere (N2_2 or Ar) at −20°C to prevent degradation. Avoid incompatible reagents (e.g., strong oxidizers) .

Advanced Research Questions

Q. How can researchers address discrepancies in reported synthesis yields (e.g., 2–5%)?

Yield variability arises from:

  • Catalyst selection : Palladium vs. copper catalysts affect reaction efficiency .
  • Purification challenges : Column chromatography gradients (e.g., hexane/ethyl acetate) or recrystallization solvents (e.g., ethanol) impact purity .
  • Reaction monitoring : Use TLC or HPLC to track intermediates and optimize stepwise conversions .

Q. What computational strategies are used to design inhibitors based on this compound’s scaffold?

  • Molecular docking : Software like MOE (Molecular Operating Environment) predicts binding affinity to targets (e.g., riboswitch of Plasmodium falciparum) .
  • QSAR modeling : Correlates substituent effects (e.g., chloro, morpholinyl) with bioactivity. Parameters like logP and polar surface area guide derivatization .
  • MD simulations : Assess stability of ligand-target complexes in aqueous environments .

Q. How does the morpholinylpropyl moiety influence the compound’s bioactivity?

  • Solubility enhancement : The morpholine ring improves aqueous solubility via H-bonding with water .
  • Target interaction : The propyl linker positions the morpholine group to engage with hydrophobic pockets in enzymes (e.g., dynamin GTPase) .
  • Metabolic stability : Morpholine resists oxidative degradation, prolonging half-life in vivo .

Data Contradiction Analysis

Q. How to resolve conflicting reports on the compound’s antibacterial activity?

  • Strain specificity : Activity against Gram-positive vs. Gram-negative bacteria varies due to membrane permeability differences .
  • Assay conditions : MIC (Minimum Inhibitory Concentration) values depend on inoculum size and growth medium .
  • Structural analogs : Compare with derivatives (e.g., bromo or fluoro substitutions) to identify pharmacophore requirements .

Methodological Recommendations

Q. What techniques optimize purity for in vitro assays?

  • Preparative HPLC : Use C18 columns with acetonitrile/water gradients (5–95% over 30 min) .
  • Crystallization : Ethanol/water (7:3 v/v) yields single crystals for X-ray validation .
  • Elemental analysis : Confirm >95% purity via C/H/N/S combustion analysis .

Q. How to validate target engagement in biological systems?

  • SPR (Surface Plasmon Resonance) : Measure real-time binding kinetics (kon_\text{on}/koff_\text{off}) to purified proteins .
  • Cellular thermal shift assay (CETSA) : Monitor thermal stabilization of target proteins in lysates .
  • Fluorescence polarization : Competitor assays using labeled probes quantify inhibition potency .

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